molecular formula C7H6F2O3 B2732288 2-(Difluoromethyl)-4-methylfuran-3-carboxylic acid CAS No. 2384913-61-3

2-(Difluoromethyl)-4-methylfuran-3-carboxylic acid

Cat. No.: B2732288
CAS No.: 2384913-61-3
M. Wt: 176.119
InChI Key: WBNFXIIISYUDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-4-methylfuran-3-carboxylic acid is an organic compound that features a furan ring substituted with a difluoromethyl group and a carboxylic acid group

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-4-methylfuran-3-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-5-methylfuran-3-carboxylic acid: Similar but with the methyl group in a different position on the furan ring.

Uniqueness

2-(Difluoromethyl)-4-methylfuran-3-carboxylic acid is unique due to the specific positioning of the difluoromethyl and carboxylic acid groups on the furan ring. This configuration provides a balance of stability and reactivity, making it particularly useful in various chemical and biological applications .

Properties

IUPAC Name

2-(difluoromethyl)-4-methylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O3/c1-3-2-12-5(6(8)9)4(3)7(10)11/h2,6H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNFXIIISYUDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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